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Compound of Interest

Compound Name: 3-(4-Methylphenyl)phenol

Cat. No.: B3031549

Introduction

3-(4-Methylphenyl)phenol, also known as 3-(p-tolyl)phenol, is a biphenyl derivative with a
molecular formula of C13H120. As a key intermediate and structural motif in various fields,
including materials science and drug discovery, its unambiguous structural confirmation is
paramount. Spectroscopic analysis provides the definitive evidence of a compound's identity
and purity. This guide offers an in-depth analysis of the expected Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-(4-Methylphenyl)phenol. The
interpretations are grounded in fundamental principles and comparative data from structurally
related molecules, providing a robust framework for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For 3-(4-Methylphenyl)phenol, both *H and 3C NMR provide critical
information about the electronic environment of each atom.

'H NMR Spectroscopy: Probing the Proton Environment

The *H NMR spectrum reveals the number of distinct proton environments and their
connectivity. The chemical shifts are influenced by the electron-donating hydroxyl group and
the electron-donating (by hyperconjugation) and weakly activating methyl group on the second
ring.
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Predicted *H NMR Data (500 MHz, CDCIs)

. Predicted Coupling

Signal . . o .
. Chemical Shift  Multiplicity Integration Constant (J,
Assighment
(3, ppm) Hz)

-OH ~4.8-5.5 Broad Singlet 1H -
H-2 ~7.15 t 1H J=7.8Hz
H-4 ~6.98 d 1H J=7.8Hz
H-5 ~7.25 t 1H J=7.8Hz
H-6 ~6.80 d 1H J=7.8Hz
H-2', H-6' ~7.40 d 2H J=81Hz
H-3', H-5' ~7.20 d 2H J=81Hz
-CHs ~2.35 Singlet 3H -

Causality Behind Assignments:

e Phenolic -OH: The proton of the hydroxyl group is acidic and its signal is often broad due to
chemical exchange; its chemical shift is highly dependent on concentration and solvent.

o Aromatic Protons (Phenol Ring): The protons on the phenol-bearing ring are influenced by
the hydroxyl group's electron-donating nature, which generally shields them (shifts them
upfield) compared to benzene (7.34 ppm). The protons ortho and para to the -OH group (H-6
and H-4) are expected to be more shielded than the meta proton (H-5). The H-2 proton is
influenced by both the hydroxyl and the adjacent tolyl group.

e Aromatic Protons (Tolyl Ring): The protons on the 4-methylphenyl ring will appear as two
distinct doublets, characteristic of a 1,4-disubstituted benzene ring.

o Methyl Protons: The methyl group protons are attached to an sp?-hybridized carbon and
appear as a characteristic singlet in the upfield region.

Experimental Protocol: 'H NMR Spectroscopy
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e Sample Preparation: Dissolve 5-10 mg of 3-(4-Methylphenyl)phenol in ~0.7 mL of
deuterated chloroform (CDCIsz). Add a small amount of tetramethylsilane (TMS) as an
internal standard (& 0.00).

 Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

e Acquisition: Acquire the spectrum at room temperature using a standard pulse program. A
sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

e Processing: Process the Free Induction Decay (FID) with an appropriate window function,
followed by Fourier transformation, phase correction, and baseline correction. Calibrate the
spectrum to the TMS signal.

13C NMR Spectroscopy: Mapping the Carbon
Skeleton

The 18C NMR spectrum indicates the number of unique carbon environments in the molecule.

Predicted 3C NMR Data (125 MHz, CDCls)
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Signal Assignment Predicted Chemical Shift (8, ppm)
C-1 ~155.5
C-2 ~115.0
C-3 ~142.0
C-14 ~129.8
C-5 ~121.0
C-6 ~114.5
C-1 ~138.0
C-2', C-6' ~129.5
C-3, C-5 ~127.0
c-4 ~137.5
-CHs ~21.0

Causality Behind Assignments:

C-1 (C-OH): This carbon is directly attached to the electronegative oxygen, causing it to be
significantly deshielded and appear far downfield.[1]

e Quaternary Carbons (C-3, C-1', C-4"): These carbons, which are not attached to any protons,
generally show weaker signals. Their shifts are determined by their position in the biphenyl
system and the attached substituents.

o Protonated Aromatic Carbons: Their chemical shifts are influenced by the electronic effects
of the substituents. Carbons ortho and para to the hydroxyl group are shielded, while the
carbons attached to the other ring are influenced by its presence.

o Methyl Carbon: The sp3-hybridized methyl carbon is highly shielded and appears at the
highest field (lowest ppm value).[2]

Experimental Protocol: 2*C NMR Spectroscopy

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://docbrown.info/page06/spectra2/phenol-nmr13c.htm
https://www.rsc.org/suppdata/c5/ra/c5ra21354a/c5ra21354a1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3031549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Sample Preparation: Use the same sample prepared for *H NMR spectroscopy. A higher
concentration (20-50 mg) may be beneficial due to the lower natural abundance of 13C.

 Instrumentation: Utilize a 100 MHz or higher NMR spectrometer.

o Acquisition: Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets
for each carbon. A longer acquisition time and more scans are typically required compared to
IH NMR.

e Processing: Process the data similarly to the *H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the
absorption of infrared radiation corresponding to specific bond vibrations.

Predicted FT-IR Data

Wavenumber (cm~—2) Vibration Type Intensity

O-H stretch (hydrogen-

~3550-3200 Strong, Broad
bonded)
~3100-3000 Aromatic C-H stretch Medium
~2920 Aliphatic C-H stretch (methyl) Weak-Medium
~1600, ~1500, ~1450 Aromatic C=C ring stretch Strong-Medium
~1230 C-O stretch (phenol) Strong
C-H out-of-plane bend (1,4-
~820 ) ] Strong
disubstituted)
C-H out-of-plane bend (1,3-
~780, ~700 ) ) Strong
disubstituted)

Causality Behind Assignments:
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e O-H Stretch: The most prominent feature for a phenol is a broad, strong absorption at high
wavenumber due to the stretching of the hydrogen-bonded hydroxyl group.[3]

e C-H Stretches: Aromatic C-H stretches appear just above 3000 cm~1, while the aliphatic
methyl C-H stretch is found just below 3000 cm~1.

e C=C Ring Stretches: The aromatic rings give rise to a series of characteristic absorptions in
the 1600-1450 cm~1 region.

e C-O Stretch: The stretching vibration of the carbon-oxygen bond in a phenol is typically
strong and appears around 1230 cm~1.[3]

o Out-of-Plane Bending: The substitution patterns on the aromatic rings can be inferred from
the C-H out-of-plane bending vibrations in the fingerprint region (< 900 cm™1).

Experimental Protocol: FT-IR Spectroscopy (ATR)

o Sample Preparation: Place a small amount of solid 3-(4-Methylphenyl)phenol directly onto
the crystal of an Attenuated Total Reflectance (ATR) accessory.

 Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

» Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the
sample spectrum over the range of 4000-650 cm~1. Co-add at least 16 scans to ensure a
good signal-to-noise ratio.

e Processing: The software automatically ratios the sample spectrum to the background
spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification. For 3-(4-Methylphenyl)phenol (Molecular
Weight: 184.23 g/mol ), Electron lonization (El) is a common technique.

Predicted Mass Spectrometry Data (El)
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miz Proposed Fragment Significance

184 [C13H120]* Molecular lon (M*)

183 [M-H]* Loss of a hydrogen atom
169 [M-CHs]* Loss of a methyl radical
155 [M-CHOJ* Loss of a formyl radical

91 [CoHA]+ Tropylium ion from the tolyl
7017
moiety

Causality Behind Fragmentation:

e Molecular lon (M*): The peak at m/z 184 corresponds to the intact molecule with one
electron removed. Aromatic systems typically show a prominent molecular ion peak.[4]

e [M-H]*: Loss of a hydrogen atom is a common fragmentation for aromatic compounds.

o [M-CHs]*: Cleavage of the methyl group from the tolyl ring results in a fragment at m/z 169.
This is a favorable fragmentation due to the stability of the resulting cation.

o Tropylium lon: A very common and stable fragment for toluene-containing compounds is the
tropylium cation at m/z 91, formed by rearrangement after benzylic cleavage.

Experimental Protocol: Mass Spectrometry (EI-GC/MS)

o Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent
(e.g., dichloromethane or ethyl acetate).

e Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC/MS) with

an Electron lonization (EIl) source.
e Acquisition:

o GC: Inject the sample onto a suitable capillary column (e.g., DB-5). Use a temperature

program to elute the compound.
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o MS: The EI source bombards the eluted compound with electrons (typically 70 eV). The
mass analyzer scans a range of m/z values (e.g., 40-400 amu) to detect the resulting ions.

o Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound
to identify the molecular ion and major fragment ions.

Visualized Experimental Workflows
NMR Spectroscopy Workflow

Caption: Workflow for NMR data acquisition and analysis.

FT-IR (ATR) Spectroscopy Workflow

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Mass Spectrometry (EI-GC/IMS) Workflow

Caption: Workflow for GC/MS analysis with Electron lonization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of 3-(4-Methylphenyl)phenol]. BenchChem, [2026]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b3031549#spectroscopic-data-of-3-4-
methylphenyl-phenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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